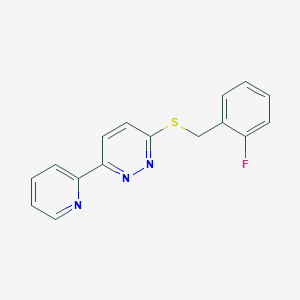

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

描述

属性

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-13-6-2-1-5-12(13)11-21-16-9-8-15(19-20-16)14-7-3-4-10-18-14/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYVDYNSPOSQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine ring with 2-fluorobenzylthiol.

Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-ylboronic acid or ester and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis and the use of automated reactors.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine ring or the fluorobenzylthio group, potentially leading to the formation of dihydropyridazine derivatives or the reduction of the fluorobenzylthio group to a thiol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halides, sulfonates, and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives and thiols.

Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

科学研究应用

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

Industrial Applications: It may find use as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.

作用机制

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

相似化合物的比较

Thioether Substituent Effects

- Fluorobenzyl vs. Propargyl : The propargylthio derivative () exhibits a lower molecular weight (≈263 g/mol) and distinct IR absorption at 2218 cm⁻¹ (C≡C stretch), suggesting structural rigidity. The target compound’s 2-fluorobenzyl group likely increases lipophilicity, enhancing membrane permeability compared to the propargyl analog .

- Chloro-Fluorobenzyl Hybrid : The 2-chloro-6-fluorobenzyl analog () has a higher molecular weight (331.80 g/mol) and may exhibit altered steric and electronic properties due to chlorine’s electronegativity. This could influence receptor binding or metabolic stability .

Pyridinyl Modifications

- Methylpyridinyl Substitution: The 6-methylpyridin-2-yl variant () demonstrates that alkylation of the pyridine ring improves synthetic yield (67% over three steps).

- Oxidation to Carboxylic Acid : Oxidation of the methyl group to a carboxylic acid () increases polarity, likely improving aqueous solubility and enabling salt formation for pharmaceutical formulations .

Core Structure Variations

- Triazolo[4,3-b]pyridazine Derivatives: Compounds like those in and replace pyridazine with a triazolo-fused system, altering electronic properties and solubility. For example, the triazolo derivative in has moderate water solubility (33.7 µg/mL), which may be advantageous for bioavailability compared to non-fused pyridazines .

生物活性

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse sources.

Synthesis

The synthesis of this compound involves a series of chemical reactions that typically include the use of pyridazine derivatives and thioether linkages. The compound can be synthesized through nucleophilic substitution reactions where 2-fluorobenzyl thiol reacts with pyridazine derivatives under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. In a study focused on structural activity relationships (SAR), various analogues were tested against Chlamydia trachomatis, revealing selective inhibition without affecting host cell viability. Compounds with similar structural features to this compound showed promising results in impairing the growth of this pathogen, suggesting potential for further development as selective antimicrobial agents .

Cytotoxicity and Selectivity

In terms of cytotoxicity, studies have shown that certain derivatives exhibit low toxicity towards mammalian cells while maintaining efficacy against target pathogens. For example, compounds resembling this compound were evaluated for their IC50 values, indicating a favorable selectivity index which is crucial for therapeutic applications .

Case Study 1: Antichlamydial Activity

A specific analogue of the compound was tested for its ability to inhibit C. trachomatis. The results indicated that the compound could halt bacterial growth effectively at lower concentrations compared to standard treatments, highlighting its potential as a new therapeutic agent .

Case Study 2: Antiprotozoal Activity

Another study evaluated similar compounds against Plasmodium falciparum, the causative agent of malaria. The findings demonstrated that certain derivatives displayed significant antiprotozoal activity with IC50 values indicating effective inhibition at micromolar concentrations without notable cytotoxic effects on human fibroblast cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's interaction with biological targets, thereby increasing its antimicrobial efficacy. Table 1 summarizes key findings from SAR studies related to similar compounds.

| Compound Structure | Antimicrobial Activity (IC50) | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | 4.98 μM | >64 μg/mL | High |

| Analog A | 5.00 μM | >64 μg/mL | High |

| Analog B | 10.00 μM | >64 μg/mL | Moderate |

常见问题

Basic: What are the standard synthetic routes for 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine?

The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach includes reacting 2-fluorobenzyl thiol with a pre-functionalized pyridazine precursor (e.g., 6-chloropyridazine derivatives) under basic conditions to form the thioether linkage. Cyclization steps may follow to stabilize the heterocyclic core, as seen in analogous triazolopyridazine syntheses . Solvents like DMF or THF and bases such as NaH or K₂CO₃ are often employed.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (70–100°C) enhance reaction kinetics but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution, while non-polar solvents reduce byproducts .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) can improve interfacial reactions.

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation, enabling timely quenching .

Basic: What analytical techniques are essential for characterizing this compound?

Core techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments. ¹⁹F NMR validates fluorobenzyl integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。